molecular formula C12H12N4O2 B13876200 3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid

3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid

Cat. No.: B13876200
M. Wt: 244.25 g/mol
InChI Key: MTMSLVYDOQWYOZ-UHFFFAOYSA-N
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Description

3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid is a pyrazine derivative with a molecular weight of 244.25 g/mol. This compound is known for its unique structure, which includes both amino and benzylamino groups attached to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid typically involves the reaction of 3-amino-2-pyrazinecarboxylic acid with benzylamine. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different chemical and physical properties, making them useful for various applications .

Mechanism of Action

The mechanism of action of 3-Amino-6-(benzylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and benzylamino groups play a crucial role in its biological activity, allowing it to bind to specific enzymes and receptors. This binding can inhibit the activity of these enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

3-amino-6-(benzylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C12H12N4O2/c13-11-10(12(17)18)16-9(7-15-11)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,15)(H,14,16)(H,17,18)

InChI Key

MTMSLVYDOQWYOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CN=C(C(=N2)C(=O)O)N

Origin of Product

United States

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